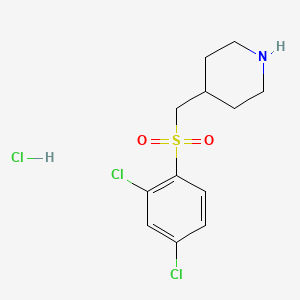

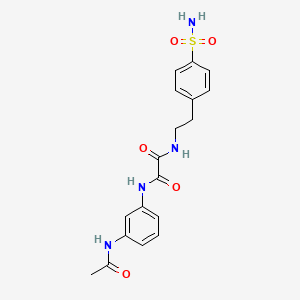

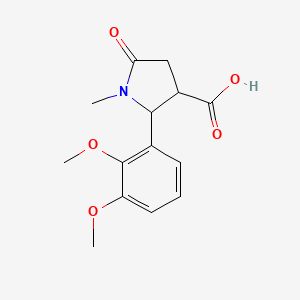

4-(((2,4-Dichlorophenyl)sulfonyl)methyl)piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(((2,4-Dichlorophenyl)sulfonyl)methyl)piperidine hydrochloride involves intricate steps. Researchers have explored intra- and intermolecular reactions leading to various piperidine derivatives. These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Fast and cost-effective methods for synthesizing substituted piperidines remain an active area of research in organic chemistry .

Scientific Research Applications

Antimicrobial Activity

4-(((2,4-Dichlorophenyl)sulfonyl)methyl)piperidine hydrochloride and its derivatives demonstrate potential as antimicrobial agents. For instance, some derivatives have shown significant efficacy against bacterial strains such as Xanthomonas axonopodis, Ralstonia solanacearum, and fungal pathogens including Alternaria solani and Fusarium solani, revealing the role of substituents on the antibacterial activity (Vinaya et al., 2009). Additionally, certain acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores exhibited moderate inhibition against various bacterial strains, demonstrating the compound's antimicrobial potential (Iqbal et al., 2017).

Antioxidant and Enzyme Inhibition Activity

The compound and its derivatives have been explored for their antioxidant capacity and enzyme inhibition activity. One study synthesized sulfonyl hydrazone having piperidine derivatives and evaluated them for antioxidant capacity and anticholinesterase activity. The results indicated significant lipid peroxidation inhibitory activity and potential as a therapeutic agent for diseases related to oxidative stress (Karaman et al., 2016). Another study synthesized O-substituted derivatives of the compound and evaluated their bioactivity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, finding promising activity against butyrylcholinesterase enzyme (Khalid et al., 2013).

Anticancer Potential

Derivatives of 4-(((2,4-Dichlorophenyl)sulfonyl)methyl)piperidine hydrochloride have also been evaluated for their potential as anticancer agents. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated, showing promising anticancer activity and highlighting the need for further in vivo studies to determine their therapeutic usefulness (Rehman et al., 2018).

Enzyme Inhibition for Diabetes Treatment

S-substituted derivatives of 1,2,4-triazol-3-thiol, synthesized from the compound, have been assessed for their biological potential, particularly as inhibitors of α-glucosidase enzyme. The results suggested that these derivatives could be potent new drug candidates for treating type II diabetes, with some exhibiting better inhibition than the commercial drug acarbose (ur-Rehman et al., 2018).

properties

IUPAC Name |

4-[(2,4-dichlorophenyl)sulfonylmethyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO2S.ClH/c13-10-1-2-12(11(14)7-10)18(16,17)8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWUCYVCBLKLIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((2,4-Dichlorophenyl)sulfonyl)methyl)piperidine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone](/img/structure/B3008629.png)

![N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3008639.png)

![2-Methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3008643.png)

![4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B3008648.png)